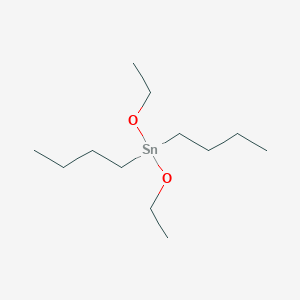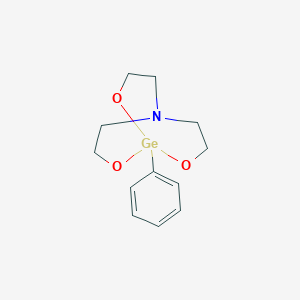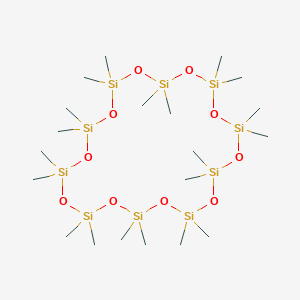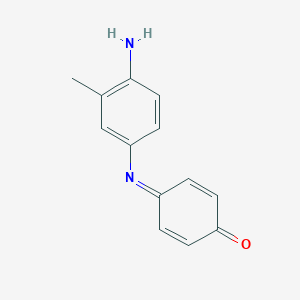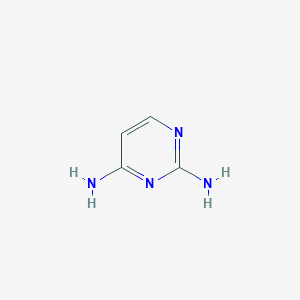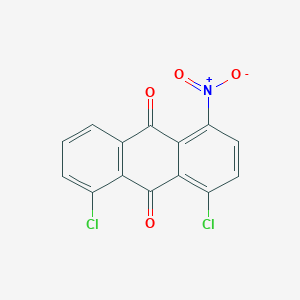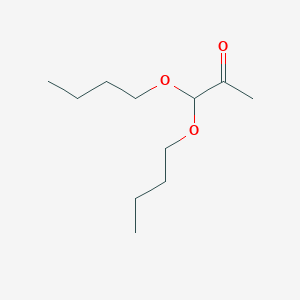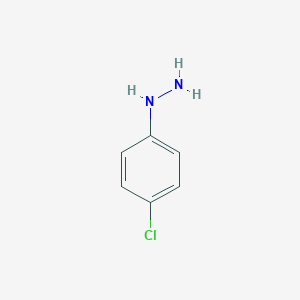
4-Chlorophenylhydrazine
Overview
Description
4-Chlorophenylhydrazine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of phenylhydrazine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chlorophenylhydrazine typically involves a diazotization reaction followed by a reduction reaction. Here is a common synthetic route:
Diazotization Reaction: 4-Chloroaniline is dissolved in water, and hydrochloric acid is added to form a solution.
Reduction Reaction: The diazonium salt solution is added dropwise to an ammonium sulfite solution at room temperature.
Acidification: Hydrochloric acid is added dropwise to the reaction mixture at 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of ammonium sulfite as a reducing agent helps to avoid issues related to the caking of sodium sulfite, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
4-Chlorophenylhydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorophenylhydrazine involves its interaction with specific molecular targets and pathways. For example, it can react with prostaglandin H synthase (PGHS) Fe (III) under aerobic conditions, leading to the partial destruction of the heme and the formation of a new complex . This reaction highlights its potential as a catalyst in biochemical reactions .
Comparison with Similar Compounds
4-Chlorophenylhydrazine can be compared with other phenylhydrazine derivatives, such as:
4-Bromophenylhydrazine: Similar structure but with a bromine atom instead of chlorine.
4-Fluorophenylhydrazine: Similar structure but with a fluorine atom instead of chlorine.
4-Methoxyphenylhydrazine: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine and fluorine counterparts .
List of Similar Compounds
- 4-Bromophenylhydrazine
- 4-Fluorophenylhydrazine
- 4-Methoxyphenylhydrazine
- 4-Cyanophenylhydrazine
Properties
IUPAC Name |
(4-chlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOGQJZAOXWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate) | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50147999 | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-69-4 | |
| Record name | (4-Chlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research primarily focuses on 4-chlorophenylhydrazine as a chemical intermediate in the synthesis of various heterocyclic compounds, particularly pyrazoles [, , , , , , , , , ], which are important building blocks for pharmaceuticals and agrochemicals like pyraclostrobin fungicide [] and carfentrazone-ethyl herbicide [].
A: * Molecular Formula: C6H7ClN2 * Molecular Weight: 142.59 g/mol* Spectroscopic Data: While the provided research doesn't offer comprehensive spectroscopic data, several papers mention using techniques like IR [, , ] and 1H NMR [, , , ] for structural confirmation of this compound and its derivatives.
A: A new approach utilizes 4-bromochlorobenzene and hydrazine hydrate as starting materials in the presence of a phase transfer catalyst [, ]. This method significantly reduces wastewater generation compared to traditional methods employing reduction after diazotization of 4-chloroaniline. Additionally, it allows for the recovery and reuse of excess hydrazine hydrate and solvent, further minimizing environmental impact [].
A: this compound contains a nucleophilic hydrazine (–NHNH2) group. This group readily reacts with β-diketones, β-keto esters, or other similar compounds containing a 1,3-dicarbonyl functionality. This reaction forms a cyclic pyrazole ring through a condensation-cyclization process [, , , , ].
A: Yes, a study investigated the impact of meta and para substituents on benzaldehydes reacting with this compound to form (E)-1-benzylidene-2-(4-chlorophenyl)hydrazine derivatives []. They correlated UV, IR, and NMR spectral data with Hammett substituent constants and Swain-Lupton’s F and R parameters to understand the electronic effects of substituents on the compounds' properties [].
A: While not extensively discussed in the provided research, one study utilized molecular docking to predict the binding modes and interactions of newly synthesized pyrazole derivatives, potentially derived from this compound, with bacterial target proteins []. This highlights the applicability of computational methods in understanding the activity of these compounds.
ANone: The provided research primarily focuses on the synthesis and reactions of this compound, without specific details on its standalone stability or formulation strategies.
A: this compound can be employed to synthesize various heterocycles beyond pyrazoles. One example is the formation of tricyclic and tetracyclic thieno[3,2-f]-1,4-thiazepines, demonstrating its versatility in constructing diverse ring systems for potential pharmaceutical applications [].
A: While this compound is commonly used, other substituted phenylhydrazines, such as phenylhydrazine, 4-bromophenylhydrazine, and 2,4-dichlorophenylhydrazine, are also employed in similar reactions to yield comparable heterocyclic compounds [, ]. The choice often depends on the desired substitution pattern on the final product.
ANone: Common techniques include:
- Chromatographic methods: High-performance liquid chromatography (HPLC) is used for purity analysis of intermediates like 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole [].
- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds [, , , , ].
- Mass spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to analyze reaction products and identify specific compounds like "anabilysine" in glutaraldehyde-treated tissue [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

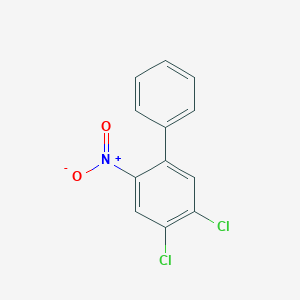
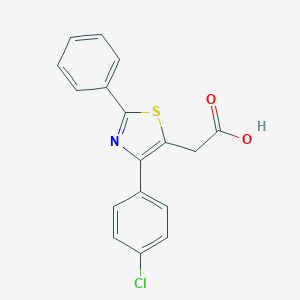
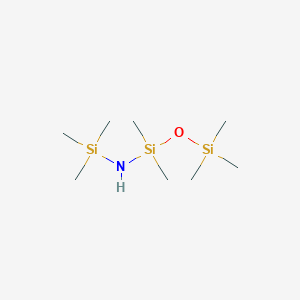
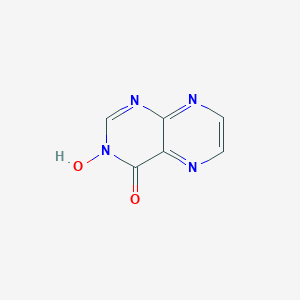
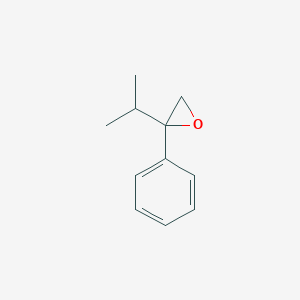
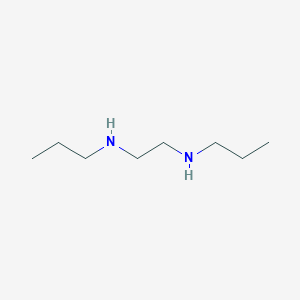
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
